molecular formula C16H19N3O3S3 B3309202 N-(4-((methylthio)methyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 941915-85-1

N-(4-((methylthio)methyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B3309202
CAS No.: 941915-85-1
M. Wt: 397.5 g/mol
InChI Key: VJMMQFBHBOZPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-((methylthio)methyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((methylthio)methyl)thiazol-2-yl)-4-(pyrrolidin-1-

Properties

IUPAC Name

N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S3/c1-23-10-13-11-24-16(17-13)18-15(20)12-4-6-14(7-5-12)25(21,22)19-8-2-3-9-19/h4-7,11H,2-3,8-10H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMMQFBHBOZPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-((methylthio)methyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Reactant of Route 2
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N-(4-((methylthio)methyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Reactant of Route 3
N-(4-((methylthio)methyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Reactant of Route 4
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N-(4-((methylthio)methyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Reactant of Route 5
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N-(4-((methylthio)methyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(4-((methylthio)methyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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